Cas no 1823912-39-5 (3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride)
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride structure](https://ja.kuujia.com/scimg/cas/1823912-39-5x500.png)
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride 化学的及び物理的性質
名前と識別子
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- AKOS026746842
- 3-{[(furan-2-yl)methyl]sulfanyl}-8-azabicyclo[3.2.1]octane hydrochloride
- EN300-241617
- 1823912-39-5
- 3-[(furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octanehydrochloride
- F2167-0471
- 3-[(furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
- 3-(furan-2-ylmethylsulfanyl)-8-azabicyclo[3.2.1]octane;hydrochloride
- 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
-
- インチ: 1S/C12H17NOS.ClH/c1-2-11(14-5-1)8-15-12-6-9-3-4-10(7-12)13-9;/h1-2,5,9-10,12-13H,3-4,6-8H2;1H
- InChIKey: GHXGINFYLKJDDA-UHFFFAOYSA-N
- ほほえんだ: Cl.S(CC1=CC=CO1)C1CC2CCC(C1)N2
計算された属性
- せいみつぶんしりょう: 259.0797631g/mol
- どういたいしつりょう: 259.0797631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.5Ų
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241617-5.0g |
3-{[(furan-2-yl)methyl]sulfanyl}-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-39-5 | 95% | 5.0g |
$1779.0 | 2024-06-19 | |
Enamine | EN300-241617-0.05g |
3-{[(furan-2-yl)methyl]sulfanyl}-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-39-5 | 95% | 0.05g |
$515.0 | 2024-06-19 | |
Enamine | EN300-241617-2.5g |
3-{[(furan-2-yl)methyl]sulfanyl}-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-39-5 | 95% | 2.5g |
$1202.0 | 2024-06-19 | |
Life Chemicals | F2167-0471-5g |
3-[(furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-39-5 | 95%+ | 5g |
$1452.0 | 2023-09-06 | |
TRC | F222971-1g |
3-[(furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-39-5 | 1g |
$ 680.00 | 2022-06-05 | ||
Life Chemicals | F2167-0471-2.5g |
3-[(furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-39-5 | 95%+ | 2.5g |
$968.0 | 2023-09-06 | |
Enamine | EN300-241617-0.5g |
3-{[(furan-2-yl)methyl]sulfanyl}-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-39-5 | 95% | 0.5g |
$589.0 | 2024-06-19 | |
Enamine | EN300-241617-1g |
3-{[(furan-2-yl)methyl]sulfanyl}-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-39-5 | 1g |
$614.0 | 2023-09-15 | ||
Enamine | EN300-241617-10g |
3-{[(furan-2-yl)methyl]sulfanyl}-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-39-5 | 10g |
$2638.0 | 2023-09-15 | ||
Enamine | EN300-241617-1.0g |
3-{[(furan-2-yl)methyl]sulfanyl}-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-39-5 | 95% | 1.0g |
$614.0 | 2024-06-19 |
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride 関連文献
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3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochlorideに関する追加情報
Professional Introduction to 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride (CAS No. 1823912-39-5)
3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride, identified by its CAS number CAS No. 1823912-39-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive research and development in recent years.
The molecular structure of 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a furan-2-ylmethyl moiety suggests potential for π-stacking interactions and altered electronic distributions, while the sulfanyl group introduces a polar character that may enhance solubility and binding affinity. The bicyclic framework, specifically the azabicyclo[3.2.1]octane scaffold, provides rigidity and spatial constraints that can influence molecular recognition processes.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery, particularly those that combine structural novelty with known pharmacophoric elements. The azabicyclo[3.2.1]octane core is particularly noteworthy due to its presence in several bioactive natural products and synthetic molecules known for their pharmacological effects. This structural motif has been explored for its potential to modulate various biological targets, including enzymes and receptors involved in critical cellular pathways.
The synthesis of 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves intricate organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps typically include ring-closing metathesis, nucleophilic substitution, and protection-deprotection strategies to achieve the desired stereochemistry and functionalization patterns. These synthetic methodologies are crucial for producing libraries of compounds that can be screened for biological activity.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, which is a critical factor for pharmaceutical applications, particularly in drug formulation and delivery systems. Solubility plays a pivotal role in determining bioavailability, pharmacokinetics, and overall therapeutic efficacy, making it an essential consideration during drug development.
Recent studies have begun to explore the potential of 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride as a lead compound for the development of new therapeutic agents. Initial investigations have focused on its interaction with various biological targets, including enzymes such as kinases and proteases, which are implicated in diseases like cancer and inflammation. The unique structural features of this molecule suggest that it may exhibit selectivity over known inhibitors, providing a novel approach to modulate these pathways.
One particularly intriguing aspect of this compound is its potential to act as a scaffold for further derivatization, allowing researchers to explore a wide range of analogs with tailored properties. By modifying substituents on the furan ring or the bicyclic core, it may be possible to optimize binding affinities, improve metabolic stability, or enhance pharmacokinetic profiles. Such modifications are often guided by structure-based drug design principles derived from high-resolution crystal structures or computational modeling studies.
The sulfanyl group in 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride also opens up possibilities for redox-based mechanisms of action. Sulfur-containing compounds are well-known for their ability to participate in redox reactions, which can be exploited to develop prodrugs or agents that exhibit controlled release mechanisms under physiological conditions.
In conclusion, 3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a furan moiety, a sulfanyl group, and an azabicyclo[3.2.1]octane scaffold provides a rich foundation for designing novel therapeutic agents with improved efficacy and selectivity compared to existing treatments.
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